molecular formula C17H16N4O4S B11417356 ethyl 2-(2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate

ethyl 2-(2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B11417356
M. Wt: 372.4 g/mol
InChI Key: ZGQGOYWEHUKTFL-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazole ring. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 2-[2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H16N4O4S/c1-3-25-14(22)6-11-9-26-17(19-11)20-15(23)12-7-18-13-5-4-10(2)8-21(13)16(12)24/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,23)

InChI Key

ZGQGOYWEHUKTFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C

Origin of Product

United States

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